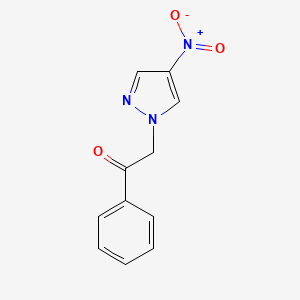

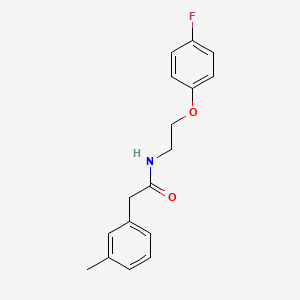

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including 1H NMR, 13C NMR, and infrared spectroscopies .Chemical Reactions Analysis

Pyrazole derivatives are known to exhibit a broad range of chemical reactivity. They can participate in various types of reactions, which can be influenced by the presence of different functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, a related compound, Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate, is a solid or liquid at room temperature and has a molecular weight of 199.17 .科学的研究の応用

Anticoronavirus and Antitumoral Activity

Compounds with a similar structure to “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one”, such as (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives, have shown promising in vitro anticoronavirus and antitumoral activity . These compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .

High-Energy-Density Materials (HEDMs)

Nitrogen-rich compounds like “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one” have attracted widespread attention in energetic materials (EMs) because of their advantages of outstanding density, excellent positive enthalpy of formation, remarkable detonation performance, and high thermal stability . They can be used in explosives, propellants, gas generators, and smokeless pyrotechnic fuels .

Nitration of Nitrogen-Rich Heterocyclic Energetic Compounds

The nitro group in “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one” can increase the acidity of the acidic hydrogen-containing nitrogen-rich energetic compounds to facilitate the construction of energetic ionic salts . Thus, it is possible to design nitro-nitrogen-rich energetic compounds with adjustable properties .

Synthesis of New Energetic Materials

One of the most popular strategies for the design of promising new EMs is the incorporation of both fuel and oxidizer moieties into one molecule . The nitro group in “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one” can heighten the oxygen balance, increase the density, and significantly enhance the detonation performance of EMs .

Pharmaceutical Applications

Compounds with a similar structure to “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one” have been used in the development of various drugs . For example, 1,2,4-triazole derivatives have been used in the development of antifungal, antidiabetic, and breast cancer treatment drugs .

Biological Activity

Pyrazole ring, which is a part of “2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one”, exhibits a wide range of biological properties . Examples of activities associated with the pyrazole scaffold include anti-HIV, anti-malarial, anti-oxidant, anti-inflammatory, anti-bacterial, anti-tumor, anti-pyretic, anti-analgesic, anti-cancer, and anti-leishmanial activities .

Safety And Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For instance, Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate is associated with certain hazard statements such as H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

2-(4-nitropyrazol-1-yl)-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-11(9-4-2-1-3-5-9)8-13-7-10(6-12-13)14(16)17/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSLHGBTVJMUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)

![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364302.png)